molecular formula C14H18N2O2 B8507814 3-Methoxy-4-(1-methyl-piperidine-4-yloxy)-benzonitrile

3-Methoxy-4-(1-methyl-piperidine-4-yloxy)-benzonitrile

Cat. No. B8507814
M. Wt: 246.30 g/mol
InChI Key: WXEVTBVKGYSXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(1-methyl-piperidine-4-yloxy)-benzonitrile is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-(1-methyl-piperidine-4-yloxy)-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(1-methyl-piperidine-4-yloxy)-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methoxy-4-(1-methyl-piperidine-4-yloxy)-benzonitrile

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzonitrile

InChI

InChI=1S/C14H18N2O2/c1-16-7-5-12(6-8-16)18-13-4-3-11(10-15)9-14(13)17-2/h3-4,9,12H,5-8H2,1-2H3

InChI Key

WXEVTBVKGYSXIO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=C(C=C(C=C2)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.04 g 4-Hydroxy-3-methoxy-benzonitrile, 1.57 g 1-methyl-piperidine-4-ol and 7.17 g triphenylphosphine were placed in 125 mL tetrahydrofuran at 0° C. before 6.30 g di-tert-butylazodicarboxylate (DBAD) as a solution in 125 mL tetrahydrofuran was added over 15 min. The reaction was stirred for 5 min at 0° C. and then warmed to ambient temperature where it was maintained overnight. After this time additional 0.31 g 1-methyl-piperidine-4-ol, 1.79 g triphenylphosphine and 1.58 g di-tert-butylazodicarboxylate (DBAD) were added and the reaction was stirred for a further 3 h at ambient temperature. The mixture was then diluted with ethyl acetate and water and the organic phase was separated, washed with 1N sodium hydroxide (×2), water, saturated sodium chloride solution, dried over sodium sulfate, filtered and the filtrate was concentrated under reduced pressure. The material that remained was dissolved in tert-butyl dimethyl ether and washed with 3N hydrochloric acid. The aqueous phase was then made basic with 5N sodium hydroxide and extracted with ethyl acetate (×3). The combined organic fractions were washed water, saturated sodium chloride solution, dried over sodium sulfate, filtered and the filtrate was concentrated under reduced pressure. Purification on silica gel chromatography (SiO2: dichloromethane/methanol 5% then dichloromethane/7N ammonia in methanol 5%) provided the title compound.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Three
Quantity
7.17 g
Type
reactant
Reaction Step Four
Quantity
0.31 g
Type
reactant
Reaction Step Five
Quantity
1.79 g
Type
reactant
Reaction Step Five
Quantity
1.58 g
Type
reactant
Reaction Step Five
Quantity
6.3 g
Type
reactant
Reaction Step Six
Quantity
125 mL
Type
solvent
Reaction Step Six
Quantity
125 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.